![molecular formula C15H22N2O4S B2439464 Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate CAS No. 253175-69-8](/img/structure/B2439464.png)
Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate (TBPPC) is an organic compound with a unique structure and properties. It is a white crystalline solid with a melting point of approximately 110°C and a boiling point of approximately 140°C. TBPPC is a member of the piperazine family and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a catalyst in organic synthesis and as an intermediate for the preparation of other compounds.
Scientific Research Applications
Synthesis of Novel Organic Compounds
“Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Evaluation
The compound has been used in biological evaluation studies. For instance, two derivatives of N-Boc piperazine, including “Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate”, were synthesized and their antibacterial and antifungal activities were studied against several microorganisms .
X-ray Diffraction Studies
The compound has been used in X-ray diffraction studies. The structures of the synthesized derivatives were confirmed by single crystal X-ray diffraction analysis .
Synthesis of Biologically Active Natural Products
The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Synthesis of Indazole DNA Gyrase Inhibitors
The compound has been used in the synthesis of indazole DNA gyrase inhibitors .
Synthesis of Crizotinib
“Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate” is an important intermediate in the synthesis of biologically active compounds such as crizotinib .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(benzenesulfonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(18)16-9-11-17(12-10-16)22(19,20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRAJISWISWCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate |
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